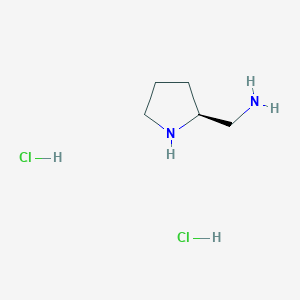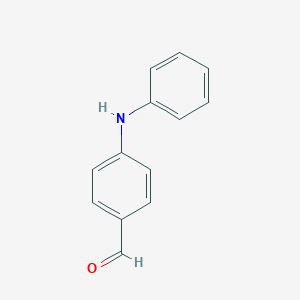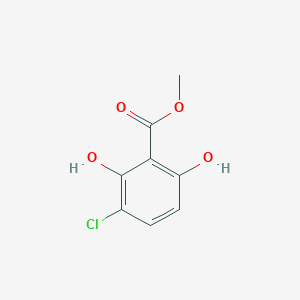
(S)-Pyrrolidin-2-ylmethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-Pyrrolidin-2-ylmethanamine dihydrochloride” is also known as "(S)- (-)-1,2-Diaminopropane dihydrochloride" . It is a chiral compound and its linear formula is CH3CH (NH2)CH2NH2·2HCl . The molecular weight of this compound is 147.05 .
Molecular Structure Analysis
The molecular structure of “(S)-Pyrrolidin-2-ylmethanamine dihydrochloride” is derived from its linear formula CH3CH (NH2)CH2NH2·2HCl . This indicates that the compound contains a carbon backbone with attached amine (NH2) groups and two hydrochloride (HCl) groups.Aplicaciones Científicas De Investigación
Anticancer Activity
(S)-Pyrrolidin-2-ylmethanamine dihydrochloride is involved in the synthesis of various derivatives with notable applications in the medical field. Notably, derivatives synthesized from it have been investigated for anticancer activity. Piperazine-2,6-dione derivatives synthesized using (S)-Pyrrolidin-2-ylmethanamine dihydrochloride showed potential in inhibiting the growth of breast, lung, colon, ovary, and liver cancer cells. This suggests its utility in developing compounds for cancer treatment (Kumar et al., 2013).
Pyrrolidines Synthesis
(S)-Pyrrolidin-2-ylmethanamine dihydrochloride is also instrumental in the synthesis of pyrrolidines, a class of organic compounds with significant biological activity. A study exploring the [3+2] cycloaddition process involving (S)-Pyrrolidin-2-ylmethanamine dihydrochloride resulted in the production of pyrrolidines, underscoring its role in creating compounds that can be used in medicine or industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Affinity for Nicotinic Acetylcholine Receptor Subtypes
(S)-Pyrrolidin-2-ylmethanamine dihydrochloride derivatives have been tested for their in vitro affinity for nicotinic acetylcholine receptor subtypes, showcasing potential applications in neurological studies and drug development. Derivatives containing pyrrolidine showed promising results, indicating their relevance in studying neuronal nicotinic acetylcholine receptor subtypes (Limbeck & Gündisch, 2003).
Photodynamic Therapy for Breast Cancer
Compounds involving (S)-Pyrrolidin-2-ylmethanamine dihydrochloride have been explored for their application in photodynamic therapy, particularly for breast cancer. A study indicated that an iron(III) complex formed using (S)-Pyrrolidin-2-ylmethanamine dihydrochloride exhibited high anti-proliferation efficiency in human breast cancer cells under light irradiation. This points to its potential role in developing new cancer therapies (Zhu et al., 2019).
UV Photolysis and Transformation Products
(S)-Pyrrolidin-2-ylmethanamine dihydrochloride is also relevant in studies focusing on the reaction and transformation of chemicals under UV radiation. For instance, its reaction with UV light was analyzed, and the formation of transformation products was studied, indicating its utility in understanding chemical stability and transformation in environmental and industrial contexts (Sieira et al., 2021).
Development of Fluorescent Chemosensors
Additionally, the compound has been used in the synthesis of a new fluorescent sensor for zinc ions. The sensor shows selectivity and sensitivity, offering potential applications in biological imaging and metal ion detection (Li et al., 2014).
Safety And Hazards
The safety data sheet for a similar compound, Ethylenediamine dihydrochloride, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
[(2S)-pyrrolidin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRLFKCODRAOAY-XRIGFGBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Pyrrolidin-2-ylmethanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)

![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)





